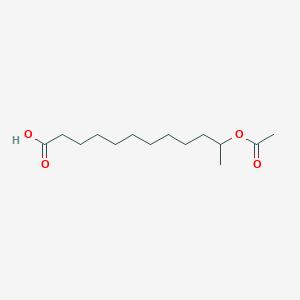
11-(Acetyloxy)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Acetyloxy)dodecanoic acid typically involves the esterification of dodecanoic acid. One common method is the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the acetoxy derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts can improve the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Acetyloxy)dodecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield dodecanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 11-hydroxydodecanoic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under mild heating.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Hydrolysis: Dodecanoic acid and acetic acid.
Oxidation: Dodecanedioic acid.
Reduction: 11-Hydroxydodecanoic acid.
Wissenschaftliche Forschungsanwendungen
11-(Acetyloxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 11-(Acetyloxy)dodecanoic acid largely depends on its chemical structure and the functional groups present. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the dodecanoic acid backbone can interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Dodecanoic Acid (Lauric Acid): A saturated fatty acid with antimicrobial properties.
11-Hydroxydodecanoic Acid: A hydroxylated derivative of dodecanoic acid.
Dodecanedioic Acid: An oxidized form of dodecanoic acid used in the production of polymers.
Uniqueness: 11-(Acetyloxy)dodecanoic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific reactions and interactions that are not possible with the parent dodecanoic acid or its other derivatives.
Eigenschaften
CAS-Nummer |
110220-84-3 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
11-acetyloxydodecanoic acid |
InChI |
InChI=1S/C14H26O4/c1-12(18-13(2)15)10-8-6-4-3-5-7-9-11-14(16)17/h12H,3-11H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
GFFJYWAAJPSORU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCC(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
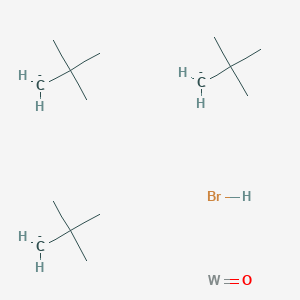
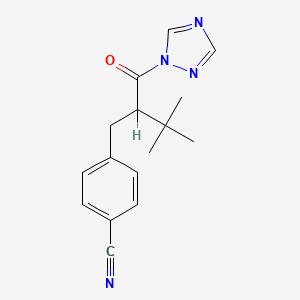
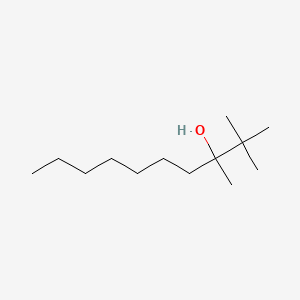
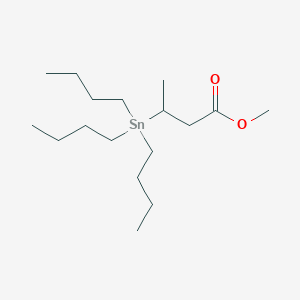

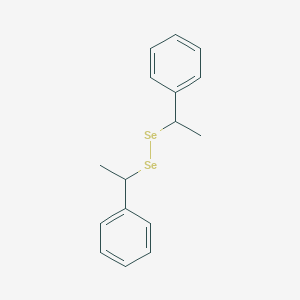
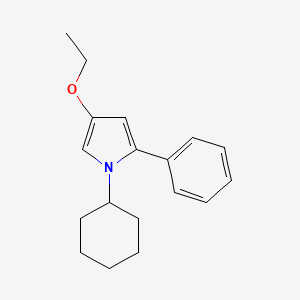

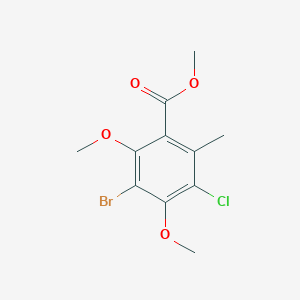

![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
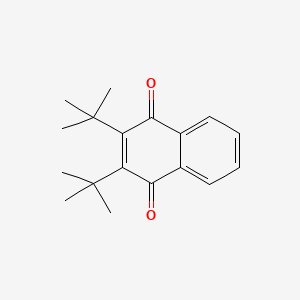
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
